3-Thia-7-azabicyclo[4.1.1]octane
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Overview
Description
3-Thia-7-azabicyclo[4.1.1]octane: is a heterocyclic compound that features a unique bicyclic structure incorporating both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thia-7-azabicyclo[4.1.1]octane typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This involves scaling up the reaction conditions and ensuring stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Thia-7-azabicyclo[4.1.1]octane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Thia-7-azabicyclo[41
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Thia-7-azabicyclo[4.1.1]octane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
7-Azabicyclo[4.1.1]octane: A structurally similar compound with a nitrogen atom in place of sulfur.
8-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework.
2-Azabicyclo[3.2.1]octane: Known for its applications in drug discovery and synthesis.
Uniqueness: 3-Thia-7-azabicyclo[4.1.1]octane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This dual heteroatom incorporation imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-thia-7-azabicyclo[4.1.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-8-4-6-3-5(1)7-6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNATIRHTPJEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2CC1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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